![molecular formula C13H19NO2S2 B14380747 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione CAS No. 89556-88-7](/img/structure/B14380747.png)
1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione is an organic compound that features a unique structure combining a dithiane ring and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The dithiane ring is formed through a thioacetalization reaction, which is a common method for protecting carbonyl groups . The pyrrolidine-2,5-dione moiety can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions would be crucial to ensure high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Organolithium reagents, Grignard reagents
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Dithiols
Substitution: Various substituted dithiane derivatives
Scientific Research Applications
1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione has several scientific research applications:
Organic Synthesis: It is used as a protecting group for carbonyl compounds, allowing for selective reactions and subsequent deprotection under mild conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed and removed under specific conditions, allowing for selective reactions in complex synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (BDH-TTP): A compound with similar dithiane rings but different overall structure.
2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP): Another related compound with dithiane rings.
Uniqueness: 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione is unique due to its combination of a dithiane ring and a pyrrolidine-2,5-dione moiety.
Properties
CAS No. |
89556-88-7 |
|---|---|
Molecular Formula |
C13H19NO2S2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-[5-(1,3-dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H19NO2S2/c15-11-6-7-12(16)14(11)8-3-1-2-5-13-17-9-4-10-18-13/h5H,1-4,6-10H2 |
InChI Key |
BPYOPYFBXNORMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=CCCCCN2C(=O)CCC2=O)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


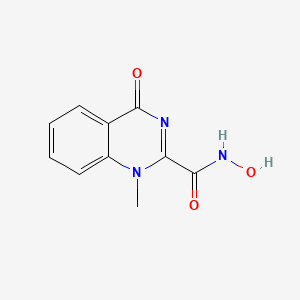

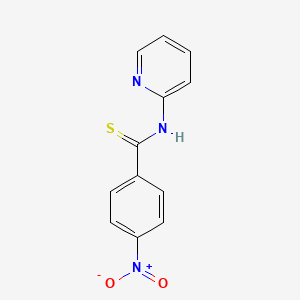
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
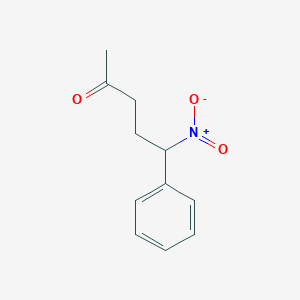

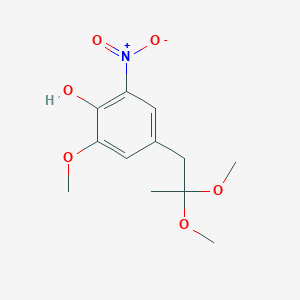
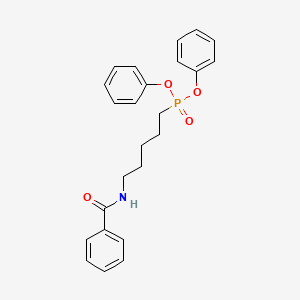
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
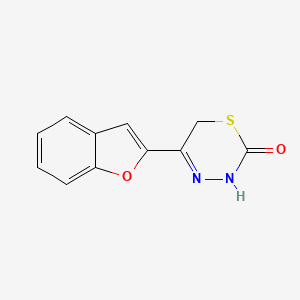
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)


